Vidarabine phosphate

概要

説明

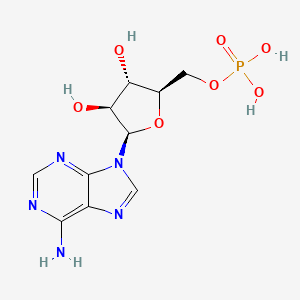

Vidarabine phosphate, also known as 9-β-D-arabinofuranosyladenine monophosphate, is an antiviral compound with significant activity against DNA viruses. It is a nucleoside analog derived from adenosine, where the ribose sugar is replaced by an arabinose moiety. This compound exhibits antiviral properties and has been used in the treatment of infections caused by herpes simplex virus, varicella-zoster virus, and other DNA viruses .

準備方法

合成ルートと反応条件: ビダラビンリン酸の合成には、ビダラビンのリン酸化が含まれます。一般的な方法の1つは、ビダラビンをトリエチルホスフェートに溶解し、低温条件下でオキシ塩化リンを加えることです。 この反応は、活性炭による脱色などの後処理工程を経て、粗生成物が得られます .

工業生産方法: ビダラビンリン酸の工業生産は、通常、同様の合成ルートに従いますが、より高い収量と効率のために最適化されています。このプロセスには、大規模反応器の使用と、一貫した製品品質を確保するための反応条件の厳格な制御が含まれます。 粗生成物は、結晶化と精製工程を経てさらに精製され、所望の純度が達成されます .

化学反応の分析

反応の種類: ビダラビンリン酸は、リン酸化、脱リン酸化、グリコシル化など、いくつかの種類の化学反応を起こします。また、アラビノース部分が修飾される置換反応にも参加できます。

一般的な試薬と条件:

リン酸化: 低温条件下でのトリエチルホスフェート中のオキシ塩化リン。

脱リン酸化: ホスファターゼまたは酸性条件を使用する酵素または化学的方法。

グリコシル化: グリコシルトランスフェラーゼを使用する酵素的方法。

主な生成物:

ビダラビン一リン酸: リン酸化の主要な生成物。

ビダラビン二リン酸と三リン酸: 連続的なリン酸化工程によって形成されます。

修飾ヌクレオシド: 置換反応から生じます

4. 科学研究アプリケーション

ビダラビンリン酸は、科学研究において幅広い用途があります。

化学: ヌクレオシドアナログとその酵素との相互作用を研究するためのモデル化合物として使用されます。

生物学: ウイルスDNAポリメラーゼを阻害する能力により、DNA複製と修復メカニズムに関する研究に使用されます。

医学: 単純ヘルペスや水痘帯状疱疹などのウイルス感染症の治療における抗ウイルス特性と潜在的な使用について調査されています。

科学的研究の応用

Antiviral Therapy

Herpes Simplex Virus Infections

Vidarabine phosphate has been primarily used for the treatment of herpes simplex virus infections, particularly in immunocompromised patients. Clinical studies have demonstrated its effectiveness in treating herpes simplex virus encephalitis and herpes zoster virus infections. The compound's high solubility allows for easier administration compared to its parent compound, vidarabine, which requires continuous intravenous infusion due to poor solubility .

Chronic Hepatitis B

Research has indicated that this compound can be effective in the treatment of chronic hepatitis B. A randomized double-blind trial assessed its efficacy when combined with human leukocyte interferon. Patients receiving this compound showed symptomatic improvement and a reduction in viral markers, although side effects such as painful paresthesia were noted . A follow-up study indicated that patients treated with alternating courses of this compound and interferon maintained undetectable levels of hepatitis B DNA six months post-treatment .

Eczema Herpeticum

this compound has also been utilized in dermatological applications. A case study reported successful treatment of eczema herpeticum, where patients showed cessation of new lesions within 12 hours of initiating therapy . This rapid response highlights the compound's potential for managing severe skin infections caused by herpes viruses.

Pharmacological Properties

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is metabolized similarly to vidarabine, with a significant portion excreted as arabinosyl hypoxanthine. Studies have shown that 40-50% of the administered dose is recovered in urine as this metabolite . The drug's pharmacokinetics support its use in clinical settings due to predictable absorption and elimination characteristics.

Tolerability and Side Effects

While generally well-tolerated, the use of this compound can lead to side effects such as muscle pain and paresthesia, particularly at higher doses . These adverse effects necessitate careful monitoring during treatment to optimize patient comfort and adherence.

Synthesis and Formulation

Recent advancements in the synthesis of this compound have focused on improving yield and purity through enzymatic processes. A multi-enzymatic cascade reaction has been developed for the efficient production of vidarabine 5'-monophosphate, showcasing innovative approaches to pharmaceutical manufacturing . This method not only enhances production efficiency but also paves the way for the development of other nucleoside analogs.

Case Studies

作用機序

ビダラビンリン酸は、ウイルスDNAの合成を妨げることで抗ウイルス効果を発揮します。細胞キナーゼによって順番にリン酸化され、活性型三リン酸形となり、ウイルスDNAポリメラーゼの阻害剤と基質の両方として機能します。これにより、ビダラビン三リン酸がウイルスDNA鎖に組み込まれ、ホスホジエステル結合の形成が阻害され、ウイルスDNAが不安定化されます。 さらに、ビダラビン二リン酸の形はリボヌクレオチドレダクターゼを阻害し、ウイルス複製をさらに減少させます .

類似化合物との比較

ビダラビンリン酸は、二リン酸と三リン酸の両方のレベルでウイルスDNAポリメラーゼを阻害する能力により、ヌクレオシドアナログの中でユニークです。類似の化合物には以下が含まれます。

シタラビン: 主にがん治療に使用される別のヌクレオシドアナログ。

アシクロビル: ウイルスDNAポリメラーゼも標的とするが、活性化には三リン酸化を必要とする広く使用されている抗ウイルス薬。

ガンシクロビル: 作用機序は似ていますが、活性の範囲が異なる抗ウイルス化合物

ビダラビンリン酸の二リン酸と三リン酸のレベルでの二重阻害作用は、これらの他の化合物と区別するものであり、抗ウイルス研究と治療における貴重なツールとなっています。

生物活性

Vidarabine phosphate, also known as adenine arabinoside monophosphate, is a synthetic purine nucleoside analog with significant antiviral and potential anticancer properties. Its biological activity primarily revolves around its mechanism of action against various DNA viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article provides an in-depth examination of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical and Pharmacological Profile

Chemical Structure and Properties

Vidarabine is structurally similar to adenosine but features D-arabinose instead of D-ribose. It must undergo phosphorylation to become active, transforming into its triphosphate form, ara-ATP, which is crucial for its antiviral efficacy. The half-life of vidarabine is approximately 60 minutes, and it exhibits low solubility (0.05%) but can cross the blood-brain barrier when converted to its active metabolite .

Mechanism of Action

Vidarabine acts by inhibiting viral DNA synthesis through two primary mechanisms:

- Competitive Inhibition : It competes with deoxyadenosine triphosphate (dATP) for incorporation into the growing DNA chain during viral replication.

- Incorporation into Viral DNA : Once incorporated, it disrupts the formation of phosphodiester bonds, leading to faulty DNA synthesis and ultimately viral replication inhibition .

Antiviral Efficacy

Vidarabine exhibits broad-spectrum antiviral activity against several DNA viruses. Its efficacy has been particularly noted in treating infections caused by:

- Herpes Simplex Virus (HSV) : Effective against both HSV-1 and HSV-2.

- Varicella-Zoster Virus (VZV) : Demonstrates significant inhibitory effects.

- Other DNA Viruses : Includes activity against cytomegalovirus (CMV) and Epstein-Barr virus (EBV) in vitro .

Clinical Case Studies

- Eczema Herpeticum Treatment : A case study published in Arch Dermatology reported rapid cessation of new lesions in a patient with atopic dermatitis and severe eczema herpeticum following treatment with parenteral vidarabine. Treatment was initiated within 12 hours of symptom onset, showcasing its rapid action against recurrent infections .

- Chronic Hepatitis B : A randomized double-blind study investigated the combination of this compound with human leukocyte interferon in chronic hepatitis B patients. Results indicated improved viral clearance rates compared to placebo .

Pharmacokinetics and Metabolism

Vidarabine is primarily metabolized in the liver and rapidly deaminated to arabinosylhypoxanthine (ara-Hx), which retains some antiviral activity but is significantly less potent—about tenfold weaker than vidarabine itself . The pharmacokinetic profile indicates that 60% of vidarabine is excreted via the kidneys as ara-Hx, with minimal amounts remaining as unchanged drug .

| Parameter | Value |

|---|---|

| Solubility | 0.05% |

| Half-life | ~60 minutes |

| Major Metabolite | Arabinosylhypoxanthine |

| Excretion | 60% as ara-Hx |

Resistance and Selectivity

Vidarabine has shown less susceptibility to the development of drug-resistant viral strains compared to other antivirals, making it a valuable option in treating resistant infections. However, resistance mechanisms typically involve mutations in viral DNA polymerase .

特性

IUPAC Name |

[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMBCSSLTHHNCD-UHTZMRCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401009318 | |

| Record name | Vidarabine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29984-33-6 | |

| Record name | ara-AMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29984-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vidarabine phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029984336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vidarabine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(5-O-phosphono-β-D-arabinofuranosyl)adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIDARABINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/106XV160TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。